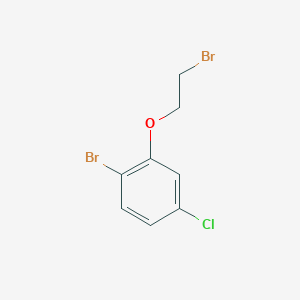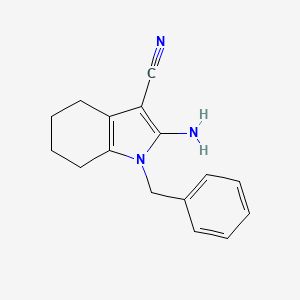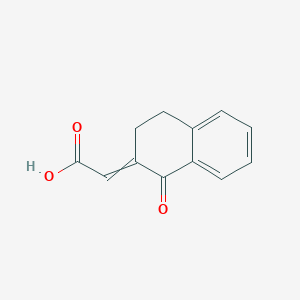![molecular formula C17H14BrN3O B8640217 2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8640217.png)
2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline
描述
2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and an azetidine ring, which is a four-membered nitrogen-containing ring. The presence of a bromopyridinyl group further enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide under basic conditions.
Introduction of the Bromopyridinyl Group: The bromopyridinyl group can be introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with an appropriate nucleophile.
Coupling with Quinoline: The final step involves coupling the azetidine intermediate with a quinoline derivative through a condensation reaction, often facilitated by a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromopyridinyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(3-((3-Chloropyridin-4-YL)oxy)azetidin-1-YL)quinoline
- 2-(3-((3-Fluoropyridin-4-YL)oxy)azetidin-1-YL)quinoline
- 2-(3-((3-Iodopyridin-4-YL)oxy)azetidin-1-YL)quinoline
Uniqueness
2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline is unique due to the presence of the bromopyridinyl group, which imparts distinct reactivity and potential for various chemical transformations. This uniqueness can be leveraged in the design of novel compounds with specific desired properties, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C17H14BrN3O |
|---|---|
分子量 |
356.2 g/mol |
IUPAC 名称 |
2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline |
InChI |
InChI=1S/C17H14BrN3O/c18-14-9-19-8-7-16(14)22-13-10-21(11-13)17-6-5-12-3-1-2-4-15(12)20-17/h1-9,13H,10-11H2 |
InChI 键 |
WJYXHHKXZNSLEV-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C2=NC3=CC=CC=C3C=C2)OC4=C(C=NC=C4)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![methyl 4-hydroxy-9H-pyrimido[4,5-b]indole-7-carboxylate](/img/structure/B8640177.png)
![2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B8640192.png)

![8-Oxabicyclo[5.1.0]octan-2-one](/img/structure/B8640206.png)




